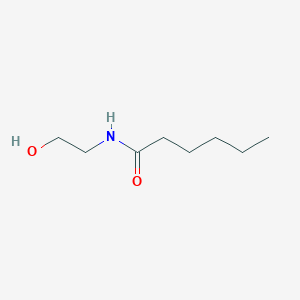

N-(2-Hydroxyethyl)hexanamide

Description

Contextualization within Lipid Signaling Molecules Research

Lipid signaling is a crucial biological process where lipid molecules act as messengers, modulating a vast array of cellular functions. N-(2-Hydroxyethyl)hexanamide is situated within the study of a class of lipid mediators known as N-acylethanolamines (NAEs). While much of the focus in this field has been on long-chain polyunsaturated NAEs like anandamide (B1667382) (an endocannabinoid), there is a growing interest in the biological activities of short-chain saturated and monounsaturated NAEs. nih.gov Research into these shorter-chain variants, including this compound, aims to understand their unique contributions to cellular signaling, which may differ from their more extensively studied counterparts.

The biosynthesis of NAEs is a complex process involving multiple enzymatic pathways. Generally, they are synthesized from N-acyl-phosphatidylethanolamines (NAPEs) through the action of specific phospholipases. wikipedia.org The degradation of NAEs is primarily carried out by enzymes such as fatty acid amide hydrolase (FAAH), which breaks them down into their constituent fatty acid and ethanolamine (B43304). wikipedia.org The study of this compound's interaction with these enzymatic pathways is key to elucidating its potential signaling roles.

Classification within N-Acylethanolamines (NAEs) and Related Fatty Acid Amides

This compound is classified as a short-chain saturated N-acylethanolamine. The NAEs are a diverse family of lipid amides characterized by a fatty acid linked to an ethanolamine moiety via an amide bond. This family includes a wide range of molecules that vary in the length and degree of saturation of their acyl chains, leading to a broad spectrum of biological activities. nih.gov

Other prominent members of the NAE family include:

Anandamide (AEA): An endocannabinoid that acts on cannabinoid receptors.

Palmitoylethanolamide (PEA): Known for its anti-inflammatory and analgesic properties.

Oleoylethanolamide (OEA): A regulator of appetite and fat metabolism.

The study of this compound contributes to a more comprehensive understanding of the structure-activity relationships within the NAE class, particularly how acyl chain length influences their interaction with enzymes and receptors.

Historical Perspectives on the Discovery and Initial Characterization in Research

The discovery and characterization of NAEs began with the isolation of anandamide in the early 1990s. This landmark discovery spurred a wave of research into other fatty acid amides. While the initial focus was on long-chain polyunsaturated NAEs due to their cannabinoid-like activity, subsequent advancements in analytical techniques, such as mass spectrometry, have enabled the detection and quantification of a wider range of NAEs, including shorter-chain species like this compound.

Early research into short-chain NAEs often occurred in the context of broader lipidomic studies or as part of investigations into the substrate specificity of enzymes involved in NAE metabolism. For instance, studies on fatty acid amide hydrolase (FAAH) have explored its activity on a variety of NAEs with different acyl chain lengths. nih.govnih.gov More specific investigations into this compound, sometimes referred to as N-hexanoylethanolamine in the literature, have emerged as researchers seek to understand the full scope of NAE signaling. These studies have begun to characterize its biochemical properties and potential biological relevance.

Structure

3D Structure

Properties

CAS No. |

7726-06-9 |

|---|---|

Molecular Formula |

C8H17NO2 |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

N-(2-hydroxyethyl)hexanamide |

InChI |

InChI=1S/C8H17NO2/c1-2-3-4-5-8(11)9-6-7-10/h10H,2-7H2,1H3,(H,9,11) |

InChI Key |

HVVJCLNYMSTOMR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)NCCO |

Origin of Product |

United States |

Biosynthesis and Metabolism of N 2 Hydroxyethyl Hexanamide in Biological Systems

Enzymatic Pathways for N-(2-Hydroxyethyl)hexanamide Formation

The formation of NAEs, including this compound, primarily occurs through the hydrolysis of N-acyl-phosphatidylethanolamine (NAPE), a membrane phospholipid. This process can be catalyzed by different enzymes and follow several distinct routes.

Role of N-Acylphosphatidylethanolamine-Hydrolyzing Phospholipase D (NAPE-PLD) in Related NAEs

The most direct pathway for NAE biosynthesis is catalyzed by N-Acylphosphatidylethanolamine-Hydrolyzing Phospholipase D (NAPE-PLD). nih.govnih.gov This enzyme is a member of the metallo-β-lactamase family and specifically hydrolyzes the phosphodiester bond of NAPE to generate NAE and phosphatidic acid. nih.govacs.orggenecards.org NAPE-PLD is considered a key enzyme in the production of various bioactive NAEs, such as the endocannabinoid anandamide (B1667382), the anti-inflammatory agent N-palmitoylethanolamine (PEA), and the anorexic substance N-oleoylethanolamine (OEA). nih.govnih.gov The enzyme is a homodimer and its activity can be influenced by bile acids, which promote the assembly of inactive monomers into an active dimeric form. genecards.org Studies have shown that NAPE-PLD can produce NAEs from different NAPE precursors, including those containing saturated and monounsaturated fatty acyl chains. genecards.org

The physiological importance of NAPE-PLD has been demonstrated in studies using NAPE-PLD-deficient mice, which revealed the existence of alternative biosynthetic pathways. nih.govnih.gov While NAPE-PLD is a major contributor to NAE formation, its absence does not completely abolish NAE production, indicating the presence of redundant or compensatory pathways. nih.govnih.gov

Alternative Biosynthetic Routes

In addition to the direct NAPE-PLD pathway, several alternative routes for NAE biosynthesis have been identified. These multi-step pathways provide alternative mechanisms for the production of NAEs, ensuring their availability under different physiological conditions and in various tissues.

One significant alternative pathway involves the sequential action of a phospholipase C (PLC) and a phosphatase. wikipedia.orgaocs.org In this route, NAPE is first hydrolyzed by a PLC-like enzyme to produce phospho-N-acylethanolamine (pNAE). Subsequently, a phosphatase, such as protein tyrosine phosphatase non-receptor type 22 (PTPN22) or SH2-containing inositol (B14025) 5'-phosphatase 1 (SHIP1), removes the phosphate (B84403) group from pNAE to yield the final NAE product. wikipedia.org

Another alternative pathway involves the enzyme α,β-hydrolase domain containing 4 (ABHD4) and glycerophosphodiesterase 1 (GDE1). wikipedia.org ABHD4 can deacylate NAPE at both the sn-1 and sn-2 positions, leading to the formation of glycerophospho-N-acylethanolamine (GP-NAE). GDE1 then cleaves the glycerophosphodiester bond of GP-NAE to release the NAE. wikipedia.orgjst.go.jp

Furthermore, a pathway involving a phospholipase A1/A2-like activity has been proposed. aocs.org This enzyme would hydrolyze NAPE to form lyso-NAPE and a free fatty acid. A subsequent PLD-like activity would then act on lyso-NAPE to produce the NAE. aocs.org

The following table summarizes the key enzymes and their roles in the different biosynthetic pathways of NAEs.

| Pathway | Key Enzymes | Intermediate(s) | Final Product |

| Direct Pathway | N-Acylphosphatidylethanolamine-Hydrolyzing Phospholipase D (NAPE-PLD) | N-Acyl-phosphatidylethanolamine (NAPE) | N-Acylethanolamine (NAE) |

| PLC/Phosphatase Pathway | Phospholipase C (PLC)-like enzyme, PTPN22, SHIP1 | Phospho-N-acylethanolamine (pNAE) | NAE |

| ABHD4/GDE1 Pathway | α,β-hydrolase domain containing 4 (ABHD4), Glycerophosphodiesterase 1 (GDE1) | Glycerophospho-N-acylethanolamine (GP-NAE) | NAE |

| PLA1/A2 Pathway | Phospholipase A1/A2-like enzyme, PLD-like enzyme | Lyso-NAPE | NAE |

Enzymatic Degradation of this compound

The biological activity of NAEs is terminated through enzymatic degradation, which hydrolyzes the amide bond to release a free fatty acid and ethanolamine (B43304). This catabolic process is essential for regulating the levels and signaling of NAEs.

Role of Fatty Acid Amide Hydrolase (FAAH) in Related NAEs

The primary enzyme responsible for the degradation of many NAEs, particularly anandamide and OEA, is Fatty Acid Amide Hydrolase (FAAH). wikipedia.orgnih.govwikipedia.org FAAH is a serine hydrolase located on the membrane of the endoplasmic reticulum. universiteitleiden.nl It catalyzes the hydrolysis of NAEs into their constituent fatty acids and ethanolamine, thereby terminating their signaling functions. nih.gov

The importance of FAAH in regulating NAE levels is highlighted by studies on FAAH knockout mice, which exhibit significantly elevated levels of various NAEs in the brain and other tissues. nih.govfrontiersin.org Inhibition of FAAH has been explored as a therapeutic strategy to enhance the endogenous levels of NAEs, leading to analgesic, anti-inflammatory, and anxiolytic effects. nih.gov Interestingly, under conditions of high concentrations of ethanolamines and unesterified fatty acids, FAAH has been shown to catalyze the reverse reaction, leading to the synthesis of NAEs. nih.gov

Other Catabolic Enzymes Involved in this compound Metabolism

While FAAH is a major player in NAE degradation, other enzymes also contribute to their metabolism.

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is another important hydrolase with a preference for saturated and monounsaturated NAEs like PEA. universiteitleiden.nlnih.gov NAAA is a lysosomal enzyme and belongs to the N-terminal cysteine hydrolase family, distinguishing it from the serine hydrolase FAAH. universiteitleiden.nl

FAAH-2 , a second fatty acid amide hydrolase found in humans but not rodents, also participates in NAE metabolism. universiteitleiden.nl However, FAAH-2 shows a preference for primary fatty acid amides over NAEs and is localized to lipid droplets. universiteitleiden.nl

In addition to hydrolysis, polyunsaturated NAEs can be metabolized through oxidative pathways involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. wikipedia.org For example, COX-2 can oxygenate anandamide to produce prostaglandin (B15479496) ethanolamides (prostamides), which have their own distinct biological activities. wikipedia.org

The table below provides an overview of the key enzymes involved in NAE degradation.

| Enzyme | Substrate Preference | Cellular Location | Family |

| Fatty Acid Amide Hydrolase (FAAH) | Anandamide, OEA | Endoplasmic Reticulum | Serine Hydrolase |

| N-acylethanolamine-hydrolyzing acid amidase (NAAA) | PEA | Lysosomes | N-terminal Cysteine Hydrolase |

| FAAH-2 | Primary fatty acid amides | Lipid Droplets | Serine Hydrolase |

| Cyclooxygenase (COX) | Polyunsaturated NAEs | Various | |

| Lipoxygenase (LOX) | Polyunsaturated NAEs | Various |

Regulation of this compound Levels in In Vitro and In Vivo Research Models

The regulation of NAE levels, including that of this compound, is a tightly controlled process influenced by the expression and activity of the biosynthetic and degradative enzymes. Studies in various research models have provided insights into this complex regulation.

In vivo studies using FAAH knockout mice have been instrumental in demonstrating the critical role of FAAH in controlling the tissue levels of several NAEs. nih.govfrontiersin.org These mice exhibit significantly higher basal levels of anandamide, PEA, and OEA in the brain and other organs. nih.gov Furthermore, in response to stimuli like hypercapnia/ischemia, wild-type mice show an increase in brain NAE levels, a response that is blunted in FAAH-deficient mice, suggesting that FAAH can also contribute to NAE synthesis under certain pathological conditions. nih.gov

In vitro studies using cell lines have also been valuable for dissecting the molecular mechanisms of NAE metabolism. For example, the overexpression of FAAH in Arabidopsis thaliana led to increased NAE amidohydrolase activity and enhanced growth, indicating a role for NAEs in plant development. pnas.org In human cell lines, the expression of NAPE-PLD has been shown to be regulated during the menstrual cycle and can be affected in certain disease states. nih.gov

The following table presents selected research findings on the regulation of NAE levels from in vitro and in vivo studies.

| Research Model | Key Finding | Implication | Reference |

| FAAH Knockout Mice | 8-fold, 7-fold, and 2.5-fold higher brain levels of OEA, AEA, and DHEA, respectively, compared to wild-type mice. | FAAH is a primary regulator of basal NAE levels in the brain. | nih.gov |

| NAPE-PLD Deficient Mice | Presence of NAEs in the brain, albeit at reduced levels. | Existence of NAPE-PLD-independent biosynthetic pathways. | nih.govnih.gov |

| Arabidopsis thaliana Overexpressing FAAH | Up to 6.5-fold higher NAE amidohydrolase activity compared to wild-type. | FAAH plays a role in regulating NAE levels and physiological processes in plants. | pnas.org |

| Human Endometrial Stromal Cells | NAPE-PLD immunoreactivity is downregulated in the secretory phase compared to the proliferative phase of the menstrual cycle. | Hormonal regulation of NAE biosynthesis in the endometrium. | nih.gov |

Transcriptional and Post-Translational Regulation of Biosynthetic Enzymes

The biosynthesis of this compound, like other NAEs, is primarily a two-step process. The first and rate-limiting step is the formation of its precursor, N-hexanoyl-phosphatidylethanolamine (N-C6:0-PE), through the transfer of a hexanoyl group to the amine head group of a phosphatidylethanolamine (B1630911) (PE) molecule. This reaction is catalyzed by N-acyltransferases (NATs). The second step involves the cleavage of this N-acyl-phosphatidylethanolamine (NAPE) precursor by a specific phospholipase D, known as NAPE-PLD, to release this compound. nih.govnih.gov Alternative, NAPE-PLD-independent pathways also exist, involving other phospholipases and phosphatases. nih.govescholarship.org

Transcriptional Regulation: The expression of the genes encoding these biosynthetic enzymes is a key control point. The activity of NAPE-PLD, for instance, is known to be tightly regulated, particularly at the transcriptional level. plos.org Studies involving the knockdown of the NAPEPLD gene have shown that its suppression can lead to an accumulation of NAPE species in the cell membrane, suggesting that transcriptional control is crucial for maintaining NAPE homeostasis. escholarship.org In specific cell types, such as Caco-2 intestinal cells, the deletion of NAPEPLD has been shown to activate a transcriptional program related to nutrient transport. nih.gov While these findings highlight the importance of transcriptional regulation, the specific transcription factors and regulatory elements that control the expression of NAPEPLD and the various N-acyltransferases involved in this compound synthesis are not yet fully elucidated.

Post-Translational Regulation: Beyond gene expression, the activity of biosynthetic enzymes is also controlled by post-translational mechanisms.

Cofactor and Ion Dependency: The initial N-acylation step can be either calcium-dependent or independent, depending on the specific N-acyltransferase enzyme involved. mdpi.comaocs.org For example, the cytosolic phospholipase A2ε (PLA2A4E), which can function as a calcium-dependent N-acyltransferase, requires calcium for its activity. escholarship.org The key final enzyme, NAPE-PLD, is also a calcium-dependent enzyme. nih.gov Its activity is significantly stimulated by divalent cations. uniprot.org

Allosteric Modulation: The activity of NAPE-PLD can be modulated by other molecules. Bile acids and their conjugates have been shown to activate NAPE-PLD, with some bile acids favoring the selective release of specific types of NAEs. uniprot.org This suggests a mechanism for dietary influence over NAE biosynthesis.

Modulators of this compound Catabolism

The breakdown, or catabolism, of this compound is a critical process for terminating its signaling activity. This is primarily carried out by two major classes of enzymes: Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine-hydrolyzing Acid Amidase (NAAA). nih.govd-nb.info FAAH is a serine hydrolase found on the endoplasmic reticulum, while NAAA is a lysosomal N-terminal cysteine hydrolase. universiteitleiden.nl

FAAH is known to hydrolyze a broad range of NAEs, whereas NAAA shows a preference for saturated NAEs like N-palmitoylethanolamide (PEA). d-nb.info Given that this compound is a saturated NAE, both enzymes could potentially contribute to its degradation. The modulation of these enzymes' activity presents a significant area of pharmacological research.

Inhibitors of Catabolism: A vast number of molecules, both natural and synthetic, have been identified that inhibit FAAH and NAAA, thereby increasing the endogenous levels of NAEs.

| Enzyme Target | Modulator Class | Examples | Effect on NAE Levels |

| FAAH | Natural Compounds | Flavonoids, Phytocannabinoids, Silymarin mdpi.comnih.gov | Increase |

| Synthetic Inhibitors | PF-3845, MK-4409, URB597 | Increase | |

| NAAA | Synthetic Inhibitors | ARN077, AM9053, F96 nih.gov | Increase |

| Cyclopentylhexadecanoate nih.gov | |||

| Dual FAAH/sEH | Synthetic Inhibitors | VU534 targetmol.com | Increase |

This table presents modulators of the general N-acylethanolamine catabolic pathways. Specificity for this compound hydrolysis has not been detailed.

Activators of Catabolism: While the majority of research has focused on inhibitors, some compounds have been identified that can enhance the activity of catabolic enzymes. For example, the compound PDP-EA is known to be an activator of FAAH, which would lead to a decrease in NAE levels. targetmol.com

The development of these modulators, particularly inhibitors, is a major focus of drug discovery, with potential therapeutic applications in pain, inflammation, and various neurological disorders. nih.gov

Molecular Targets and Receptor Interactions of N 2 Hydroxyethyl Hexanamide

G Protein-Coupled Receptor (GPCR) Independent Mechanisms

While cannabinoid receptors are GPCRs, NAEs can also exert their effects through mechanisms independent of these receptors.

Transient Receptor Potential (TRP) channels are a group of ion channels involved in the sensation of temperature, pain, and other stimuli. orofacialpain.org.uk Some NAEs have been shown to modulate the activity of certain TRP channels. researchgate.net For example, anandamide (B1667382) can activate the TRPV1 channel. oup.com The interaction of NAEs with TRP channels is also influenced by the structure of the acyl chain. However, specific studies on the interaction between N-(2-Hydroxyethyl)hexanamide and TRP channels are currently lacking.

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that regulate gene expression involved in metabolism and inflammation. mdpi.com Longer-chain NAEs, such as PEA and OEA, are known to exert some of their biological effects by activating PPARα. d-nb.infonih.gov This interaction is also dependent on the acyl chain structure. While it is plausible that shorter-chain NAEs could also interact with PPARs, there is a lack of direct binding studies for this compound.

Known Non-Cannabinoid Receptor Targets of Related NAEs

| Compound Name | Molecular Target |

| Anandamide (AEA) | TRPV1 |

| N-Palmitoylethanolamide (PEA) | PPARα, GPR55 |

| N-Oleoylethanolamide (OEA) | PPARα, GPR119, TRPV1 |

| This compound | Not yet determined |

Enzymatic Interactions and Modulatory Effects

The biological activity of NAEs is tightly regulated by their synthesis and degradation. Key enzymes in these pathways include N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) for synthesis and Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA) for degradation.

The substrate specificity of these enzymes is highly dependent on the acyl chain length and saturation of the NAE. FAAH, for instance, shows a preference for hydrolyzing NAEs with longer acyl chains (9 carbons or more). acs.org This suggests that this compound, with its 6-carbon chain, may be a poor substrate for FAAH.

On the other hand, NAAA preferentially hydrolyzes saturated fatty acid ethanolamides, and its catalytic efficiency is also dependent on the chain length. tandfonline.comtandfonline.com While detailed kinetic data for this compound with NAAA are not available, it is possible that this enzyme plays a role in its metabolism.

One study has shown that N-(hexanoyl)ethanolamine can be formed during the oxidation of erythrocyte membranes and low-density lipoprotein, suggesting its potential formation in biological systems through lipid peroxidation. nih.gov

Enzymatic Regulation of NAEs

| Enzyme | Function | Substrate Preference (Acyl Chain) | Potential Interaction with this compound |

| NAPE-PLD | Synthesis | Broad | Can be synthesized from corresponding NAPE |

| FAAH | Degradation | Prefers longer chains (≥ C9) | Likely a poor substrate |

| NAAA | Degradation | Prefers saturated chains | Potential substrate, but efficiency is unknown |

Inhibition/Activation of Specific Enzymes by this compound

No specific data is available.

Identification of Novel Binding Partners and Molecular Targets

No specific data is available.

Intracellular Signaling Pathways Modulated by N 2 Hydroxyethyl Hexanamide

Adenylyl Cyclase Modulation and Cyclic AMP (cAMP) Signaling

The direct modulation of adenylyl cyclase activity and the subsequent cyclic AMP (cAMP) signaling cascade by N-(2-Hydroxyethyl)hexanamide has not been specifically documented in the available research. The cAMP pathway is a critical intracellular second messenger system initiated by the activation or inhibition of adenylyl cyclase, which converts ATP to cAMP. nih.gov This pathway is often triggered by the activation of G protein-coupled receptors (GPCRs). oup.comnih.gov While other NAEs are known to interact with GPCRs that can modulate cAMP levels, core.ac.uk specific studies demonstrating this interaction for this compound are not presently available. For context, studies on different, more complex hexanamide-containing compounds have shown inhibition of forskolin-stimulated cAMP production, but these findings cannot be directly attributed to this compound. nih.govoup.com

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

There is no direct scientific evidence available that details the activation or modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway by this compound. The MAPK pathways, which include the ERK, JNK, and p38 cascades, are crucial signaling routes that translate extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and apoptosis. researchgate.net These pathways are typically activated by a tiered system of protein kinases. researchgate.net Although some NAEs are known to influence MAPK signaling, specific research linking this compound to this pathway is absent from the available literature.

Calcium Signaling Cascades

Specific research detailing the influence of this compound on intracellular calcium signaling cascades is not available. Calcium (Ca2+) is a universal second messenger, and its intracellular concentration is tightly regulated through influx from extracellular sources via ion channels and release from internal stores like the endoplasmic reticulum. nih.gov These fluctuations in Ca2+ levels trigger a multitude of cellular processes. While some NAEs are known to modulate ion channels, such as the Transient Receptor Potential Vanilloid 1 (TRPV1), which can influence calcium influx, a direct link between this compound and specific calcium signaling events has not been established in the reviewed literature. core.ac.uknih.gov

Lipid Kinase and Phospholipase D Pathway Interactions

The interaction of this compound with lipid kinase and phospholipase D (PLD) signaling pathways is primarily understood through its biosynthesis. NAEs are generated from N-acylphosphatidylethanolamines (NAPEs) through the action of a specific NAPE-hydrolyzing phospholipase D (NAPE-PLD). oup.comresearchgate.net This enzymatic step produces the NAE and phosphatidic acid (PA), both of which are signaling molecules. researchgate.netresearchgate.net

The NAPE-PLD enzyme exhibits broad substrate specificity, hydrolyzing NAPEs with various N-acyl chains, which suggests its capability to produce this compound from its corresponding NAPE precursor. oup.com While this establishes a clear link to a PLD-mediated pathway for its formation, information regarding the downstream signaling effects of this compound on other lipid kinases or PLDs is not available in the current body of research.

Table 1: Research Findings on N-Acylethanolamine Biosynthesis

| Enzyme | Substrate | Product | Significance |

| N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) | N-acyl-phosphatidylethanolamine (NAPE) | N-acylethanolamine (NAE) and Phosphatidic Acid (PA) | Primary biosynthetic pathway for NAEs, including, presumably, this compound. oup.comresearchgate.net |

Downstream Gene Expression Regulation

There is a lack of specific studies investigating the downstream gene expression regulation by this compound. As a class, NAEs can regulate gene expression through various mechanisms, often involving the activation of nuclear receptors like peroxisome proliferator-activated receptors (PPARs). core.ac.uknih.govnih.gov For instance, the NAE N-oleoylethanolamide (OEA) has been shown to attenuate the expression of inflammation-related genes, an effect partially mediated by PPARα. nih.govnih.gov In plants, NAEs can modulate the expression of genes responsive to abscisic acid (ABA), such as ABI3. oup.comtandfonline.com However, whether this compound specifically engages these or other transcription factors to regulate gene expression has not been determined in the available scientific literature.

Role of N 2 Hydroxyethyl Hexanamide in Cellular and Physiological Processes Pre Clinical/mechanistic Research

Modulation of Cellular Proliferation and Differentiation In Vitro

In the context of cellular growth and specialization, N-(2-Hydroxyethyl)hexanamide has demonstrated notable effects. Research on N-(2-Hydroxyethyl)hexadecanamide, a related long-chain N-acylethanolamine, has shown that it can inhibit the proliferation of breast cancer cell lines, including MDA-MB-231 and MCF-7. nih.gov This inhibition of proliferation suggests a potential role in controlling the growth of cancer cells.

Furthermore, studies on the impact of fatty acids on neural stem cells (NSCs) have revealed that palmitic acid, a saturated fatty acid, can influence their proliferation and differentiation. nih.gov While not a direct study of this compound, this research provides context for how related lipid molecules can affect fundamental cellular processes like proliferation and the determination of cell fate. nih.gov Specifically, non-toxic levels of palmitic acid were found to promote the differentiation of NSCs into astrocytes. nih.gov

| Cell Line/System | Effect of this compound or Related Compounds | Research Finding |

| MDA-MB-231 (Breast Cancer) | Inhibition of proliferation | Attenuated the wound closure ability of the cells. nih.gov |

| MCF-7 (Breast Cancer) | Inhibition of proliferation | Attenuated the wound closure ability of the cells. nih.gov |

| Murine Neural Stem Cells (NSCs) | Modulation of differentiation | Promoted astrocytogenesis (differentiation into astrocytes). nih.gov |

Influence on Apoptosis and Cell Survival Mechanisms in Cell Lines

This compound and its analogues have been shown to significantly influence the programmed cell death pathway, known as apoptosis, in various cancer cell lines.

In breast cancer cells (MDA-MB-231 and MCF-7), N-(2-Hydroxyethyl)hexadecanamide has been observed to induce apoptosis. nih.gov This pro-apoptotic effect is mediated through the regulation of key genes involved in the cell cycle and apoptosis. The compound was found to upregulate the expression of pro-apoptotic genes such as BAX, CASPASE-8, and FADD, as well as the tumor suppressor gene p53 and the cell-cycle arrest gene p21. nih.gov Conversely, it downregulated the anti-apoptotic gene BCL-2. nih.gov The upregulation of the active form of Caspase-3 further confirms its role in executing the apoptotic process. nih.gov

Similarly, another related compound, N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA), has been shown to induce apoptosis in various breast cancer cell lines, including MCF-7, SKBR3, and the triple-negative MDA-MB-231 cells. mdpi.comresearchgate.net This suggests a broader potential for N-acylethanolamides in modulating cancer cell survival.

| Cell Line | Key Apoptotic Mechanisms | Gene/Protein Regulation |

| MDA-MB-231 (Breast Cancer) | Induction of apoptosis, alteration of nuclear morphology. nih.gov | Upregulation of BAX, CASPASE-8, FADD, p53, p21; Downregulation of BCL-2; Upregulation of active Caspase-3. nih.gov |

| MCF-7 (Breast Cancer) | Induction of apoptosis, alteration of nuclear morphology. nih.gov | Upregulation of BAX, CASPASE-8, FADD, p53, p21; Downregulation of BCL-2; Upregulation of active Caspase-3. nih.gov |

| SKBR3 (Breast Cancer) | Induction of apoptosis. mdpi.comresearchgate.net | Not specified in the provided context. |

Impact on Neurotransmitter Release and Synaptic Plasticity in Brain Slice Models

The endocannabinoid system, to which N-acylethanolamides are related, is a well-established modulator of synaptic function. Endocannabinoids act as retrograde messengers, traveling backward across the synapse to inhibit further neurotransmitter release. nih.gov This process is crucial for both short-term and long-term forms of synaptic plasticity, which are the cellular basis of learning and memory. nih.govnih.gov

While direct studies on this compound in brain slice models are not detailed in the provided search results, the known actions of the broader endocannabinoid family suggest a potential role in modulating synaptic transmission and plasticity. nih.gov This can occur at both excitatory (glutamatergic) and inhibitory (GABAergic) synapses. nih.gov The modulation of neurotransmitter release is a key mechanism through which synaptic strength is controlled, impacting neural circuit function. nih.gov

Modulation of Immune Cell Function and Inflammatory Responses in In Vitro Models

This compound has demonstrated significant anti-inflammatory properties by modulating the activity of immune cells, particularly mast cells. Mast cells are key players in inflammatory reactions. nih.gov N-(2-Hydroxyethyl)hexadecanamide has been shown to down-modulate mast cell activation in vitro. nih.gov This action is proposed to be mediated through the peripheral cannabinoid CB2 receptor. nih.gov

In models of inflammation, N-(2-Hydroxyethyl)hexadecanamide reduced the degranulation of mast cells, a critical step in the release of inflammatory mediators. nih.gov Furthermore, studies on macrophages, another crucial immune cell type, have explored the effects of related compounds. For instance, 2-hydroxyethyl methacrylate (B99206) (HEMA) has been shown to induce cytotoxicity and apoptosis in macrophage cell lines, indicating that compounds with a similar backbone can influence immune cell viability. mdpi.comresearchgate.net

The anti-inflammatory effects of some related compounds are also linked to the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which can inhibit the activation of microglia and monocytes and their secretion of pro-inflammatory molecules. nih.gov

Effects on Energy Metabolism and Lipid Homeostasis in Animal Models

Peroxisome proliferator-activated receptors (PPARs), particularly PPARα, are key regulators of lipid metabolism and energy homeostasis. nih.gov Certain N-acylethanolamides and related compounds can activate PPARα. nih.gov This activation leads to the regulation of target genes involved in lipid metabolism. nih.govnih.gov

In animal models, the activation of PPARα by compounds like perfluorooctanesulfonate (B1231939) (PFOS), a related fluorochemical, has been shown to alter lipid metabolism. nih.gov PPARα activation can increase the efflux of cholesterol to HDL and upregulate the expression of genes involved in fatty acid oxidation. nih.gov This suggests that this compound, through potential interactions with PPARα, could play a role in managing lipid levels and energy balance.

| Receptor/Pathway | Effect on Metabolism | Experimental System |

| PPARα | Activation leads to regulation of lipid metabolism genes. nih.govnih.gov | Rodent models, cell-based assays. nih.gov |

| PPARα | Increases cholesterol efflux to HDL. nih.gov | Mouse hepatocytes and intestine. nih.gov |

Role in Specific Tissue Homeostasis (e.g., skin, gut) in Experimental Systems

The skin maintains its health and function through a complex process of homeostasis, which involves the regulation of the epidermal barrier. researchgate.netmdpi.comnih.gov N-acylethanolamides are naturally present in the skin and are thought to contribute to the maintenance of the skin barrier.

Research has highlighted the importance of maintaining a healthy skin barrier to prevent water loss and protect against external insults. mdpi.comnih.gov The transcription factor NRF2 is a key regulator of epidermal homeostasis. mdpi.com While direct evidence for this compound is emerging, the presence and actions of related lipids in the skin suggest a role in processes like keratinocyte differentiation and the formation of the epidermal permeability barrier. researchgate.netnih.govduke.edu A disrupted skin barrier is associated with inflammatory skin conditions, and molecules that support barrier function can have therapeutic potential. nih.gov

Investigation of this compound in Disease Models (Mechanistic Insights, Excluding Human Clinical Data)

Pre-clinical research has explored the therapeutic potential of this compound and related compounds in various disease models, providing mechanistic insights into their actions.

In models of inflammatory pain and edema, orally administered N-(2-Hydroxyethyl)hexadecanamide was effective in reducing both conditions by down-modulating mast cell activation. nih.gov It was shown to diminish plasma extravasation and reduce the number of degranulated mast cells. nih.gov These anti-inflammatory effects were observed in response to various inflammatory stimuli. nih.gov

In the context of cancer, as previously mentioned, N-(2-Hydroxyethyl)hexadecanamide has been shown to induce apoptosis in breast cancer cells, suggesting a potential as an anticancer agent. nih.gov This effect is linked to its ability to modulate the expression of genes that control cell proliferation and survival. nih.gov

Furthermore, the activation of PPARα by related compounds has been investigated in the context of liver health. While some peroxisome proliferators can induce liver tumors in rodents, this response is generally considered not relevant to humans. beltox.be The activation of PPARα is a key mechanism underlying the effects of these compounds on the liver. nih.govbeltox.be

| Disease Model | Mechanistic Insight | Key Findings |

| Inflammation (edema and hyperalgesia) | Down-modulation of mast cell activation. nih.gov | Reduced edema and inflammatory pain. nih.gov |

| Breast Cancer | Induction of apoptosis and inhibition of proliferation. nih.gov | Upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. nih.gov |

| Liver Pathologies | Activation of PPARα. nih.govbeltox.be | Alteration of lipid metabolism and gene expression. nih.gov |

Neurodegenerative Disease Models

N-(2-Hydroxyethyl)hexadecanamide (PEA) has been studied for its neuroprotective and anti-inflammatory effects in various models of neurodegenerative diseases. nih.govmdpi.comnih.gov The compound is produced by neurons, microglia, and astrocytes in the brain and is thought to play a homeostatic role in response to inflammation and neuronal damage. nih.gov

In models of Alzheimer's disease, PEA has been shown to reduce neuroinflammation and mitigate the neurodegenerative consequences of amyloid-beta (Aβ) exposure. nih.gov Studies using rat primary astrocytes and neuroglial co-cultures demonstrated that PEA could dampen Aβ-induced astrocyte activation and improve neuronal survival. nih.gov These effects are believed to be mediated through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α). nih.govfrontiersin.org Furthermore, PEA has been found to reduce the expression of pro-inflammatory markers and promote neurogenesis in the hippocampus in animal models of neurodegeneration. frontiersin.org

In the context of Parkinson's disease models, PEA has also demonstrated neuroprotective effects through its anti-inflammatory actions and modulation of apoptotic pathways. mdpi.com

Table 1: Effects of N-(2-Hydroxyethyl)hexadecanamide (PEA) in Neurodegenerative Disease Models

| Disease Model | Key Findings |

| Alzheimer's Disease | Reduced Aβ-evoked neuroinflammation and attenuated neurodegeneration. nih.gov |

| Dampened Aβ-induced astrocyte activation and improved neuronal survival. nih.gov | |

| Mitigated β-amyloid-induced astrogliosis. frontiersin.org | |

| Parkinson's Disease | Demonstrated neuroprotective effects through anti-inflammatory mechanisms. mdpi.com |

| Modulated pro- and anti-apoptotic markers. mdpi.com |

Inflammatory Disease Models

The anti-inflammatory properties of N-(2-Hydroxyethyl)hexadecanamide (PEA) are well-documented in various preclinical models of inflammation. nih.gov It is proposed to act as a local autacoid that negatively regulates mast cell activation and inflammation. nih.gov

Research in rodent models has shown that PEA can reduce edema formation and inflammatory hyperalgesia by down-modulating mast cell activation. nih.gov It effectively diminished the number of degranulated mast cells and plasma extravasation induced by inflammatory agents. nih.gov These anti-inflammatory actions are distinct from those of classical steroidal and non-steroidal anti-inflammatory drugs. nih.gov

In models of inflammatory bowel disease, PEA has been shown to attenuate inflammation and intestinal permeability. nih.gov It also stimulates colonic cell proliferation, with these effects being dependent on PPAR-α and cannabinoid receptor 2 (CB2) activation. nih.gov Studies on human colon explants have further confirmed the anti-inflammatory effects of PEA, where it prevented increases in cytokine production in inflamed tissues. portlandpress.com

Table 2: Anti-inflammatory Effects of N-(2-Hydroxyethyl)hexadecanamide (PEA) in Preclinical Models

| Inflammatory Model | Key Findings |

| Substance P-induced inflammation | Diminished degranulated mast cells and plasma extravasation. nih.gov |

| Carrageenan-induced hindpaw edema | Reduced edema and hyperalgesia. nih.gov |

| Dextran and formalin-induced edema | Exhibited anti-edema effects. nih.gov |

| Inflammatory Bowel Disease | Attenuated inflammation and intestinal permeability. nih.gov |

| Human Colon Explants | Prevented increases in inflammatory cytokine production. portlandpress.com |

Metabolic Disorder Models

N-(2-Hydroxyethyl)hexadecanamide (PEA) has been investigated for its potential role in modulating metabolic processes, particularly in the context of obesity and related disorders. nih.govunina.it

In animal models of obesity, chronic treatment with PEA has been shown to have anorexic and fat-losing effects. nih.gov It has been observed to improve glucose tolerance and restore leptin sensitivity, suggesting a correction of leptin resistance associated with obesity. nih.gov These effects are linked to its influence on hypothalamic leptin signaling. nih.gov

Furthermore, in a mouse model of obesity and non-alcoholic fatty liver disease (NAFLD) induced by a high-fat diet, long-term administration of PEA limited hepatic metabolic inflexibility. unina.it This was achieved through the activation of the 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy regulation. unina.it PEA was also found to enhance mitochondrial oxidative capacity and energy efficiency in the liver. unina.it The compound promoted the browning of white adipose tissue, increasing energy expenditure. mdpi.com

Table 3: Metabolic Effects of N-(2-Hydroxyethyl)hexadecanamide (PEA) in Preclinical Models

| Metabolic Disorder Model | Key Findings |

| Ovariectomy-induced obesity | Exhibited anorexic and fat-losing effects. nih.gov |

| Improved glucose tolerance and restored leptin sensitivity. nih.gov | |

| High-fat diet-induced obesity and NAFLD | Limited hepatic metabolic inflexibility via AMPK pathway activation. unina.it |

| Enhanced hepatic mitochondrial oxidative capacity. unina.it | |

| Promoted browning of white adipocytes. mdpi.com | |

| Improved lipid profiles by boosting fatty acid oxidation. researchgate.net |

Cancer Models (e.g., breast cancer cells)

Research has explored the potential of N-(2-Hydroxyethyl)hexadecanamide (PEA) to induce apoptosis in cancer cells, particularly in breast cancer models. nih.gov

A study focusing on the isolation and characterization of PEA from an endophytic fungus found that it has apoptosis-inducing potential in human breast cancer cells. nih.gov In vitro studies on MDA-MB-231 and MCF-7 breast cancer cell lines showed that PEA inhibited proliferation, altered nuclear morphology, and reduced the wound closure ability of these cells. nih.gov

The mechanism of action involves the induction of apoptosis through the upregulation of genes involved in cell-cycle arrest (p21) and tumor suppression (p53). nih.gov It also promoted the expression of pro-apoptotic genes such as BAX, CASPASE-8, and FADD, while downregulating the anti-apoptotic gene BCL-2. nih.gov An upregulation of the active form of Caspase-3, a key executioner of apoptosis, was also reported. nih.gov

Table 4: Anticancer Effects of N-(2-Hydroxyethyl)hexadecanamide (PEA) in Breast Cancer Cell Models

| Cell Line | Key Findings |

| MDA-MB-231 and MCF-7 | Inhibited cell proliferation. nih.gov |

| Altered nuclear morphology. nih.gov | |

| Attenuated wound closure ability. nih.gov | |

| Induced apoptosis via upregulation of p21, p53, BAX, CASPASE-8, and FADD. nih.gov | |

| Downregulated the anti-apoptotic gene BCL-2. nih.gov | |

| Upregulated the active form of Caspase-3. nih.gov |

Synthetic Methodologies for N 2 Hydroxyethyl Hexanamide and Its Analogues in Research

Classical Organic Synthesis Approaches

Traditional synthetic routes to N-(2-Hydroxyethyl)hexanamide primarily rely on well-established amidation reactions. These methods involve the formation of an amide bond between a hexanoic acid derivative and ethanolamine (B43304).

Amidation Reactions for Hexanoic Acid Derivatives

The most direct synthesis of this compound involves the condensation reaction between hexanoic acid and ethanolamine. ontosight.aiebi.ac.uk This reaction, a type of acylation, forms the amide linkage. To facilitate this transformation, the carboxylic acid is often activated. One common method is the conversion of hexanoic acid to a more reactive derivative, such as an acyl chloride or an ester. For instance, reacting hexanoic acid with a chlorinating agent like thionyl chloride produces hexanoyl chloride. This highly reactive acyl chloride can then readily react with ethanolamine to form the desired amide.

Another approach involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the amide bond formation by activating the carboxylic acid group. weebly.com The reaction between hexanoic acid and ethanolamine in the presence of a catalyst can also yield this compound. ontosight.ai The reaction is reversible and can be driven towards the product side by removing water, a byproduct of the condensation. libretexts.org

The choice of solvent and reaction conditions can significantly influence the yield and purity of the final product. For example, the amidation of stearic acid, a longer-chain fatty acid, with ethanolamine has been studied in hexane, as well as under solventless conditions, with the latter showing a higher reaction rate. researchgate.net

Table 1: Comparison of Amidation Reaction Conditions

| Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Key Findings | Reference |

| Hexanoic acid, Ethanolamine | Catalyst | Not specified | Not specified | General condensation reaction. | ontosight.ai |

| Stearic acid, Ethanolamine | None | None | 180 | Rapid reaction with 90% conversion in 1 hour. | researchgate.net |

| Stearic acid, Ethanolamine | Heterogeneous catalysts | Hexane | 180 | Catalyst structure and acidity affect yield. | researchgate.net |

| Oleic acid, Ethanolamine | Heterogeneous catalysts | Hexane | 180 | Studied in the presence and absence of catalysts. | researchgate.net |

Protecting Group Strategies

In cases where either the hexanoic acid derivative or the ethanolamine contains other reactive functional groups, a protecting group strategy is necessary to ensure the chemoselectivity of the amidation reaction. bham.ac.ukjocpr.com Protecting groups are temporarily attached to a reactive functional group to prevent it from participating in the reaction. organic-chemistry.org

For the synthesis of this compound, the hydroxyl group of ethanolamine is the primary site that might require protection, especially if the reaction conditions are harsh or if other electrophilic sites are present in the hexanoic acid derivative. A common protecting group for alcohols is the tetrahydropyranyl (THP) group, which forms an acetal (B89532) that is stable under basic and nucleophilic conditions but can be easily removed with aqueous acid. weebly.com Another option is to use silyl (B83357) ethers, such as a tert-butyldimethylsilyl (TBDMS) ether, which are also readily installed and removed. organic-chemistry.org

The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal without affecting the newly formed amide bond or other functional groups in the molecule. bham.ac.uk An effective protecting group strategy introduces two additional steps into the synthesis: protection and deprotection, both of which should be high-yielding. bham.ac.uk

Enzymatic Synthesis for Labeled this compound

Enzymatic methods offer a green and highly selective alternative to classical organic synthesis for preparing this compound, particularly for isotopically labeled versions. Lipases are a class of enzymes that can catalyze the amidation of fatty acids with ethanolamines. nih.gov

For example, Candida antarctica lipase (B570770) (Novozym 435) has been successfully used to catalyze the amidation of various fatty acids, including hexanoic acid, with diethanolamine. nih.gov Research has shown that hexanoic acid is an excellent substrate for this lipase-catalyzed reaction, achieving a high yield of the corresponding diethanolamide. nih.gov This methodology can be adapted for the synthesis of this compound by using ethanolamine instead of diethanolamine. The enzymatic reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures, in an organic solvent. nih.gov The use of an anhydrous enzyme has been found to be optimal for the amidation reaction. nih.gov

The high selectivity of enzymes can be particularly advantageous when synthesizing labeled compounds, as it minimizes side reactions and simplifies purification. This approach is valuable for producing this compound with isotopic labels for use in metabolic studies.

Preparation of Deuterated and Isotopically Labeled Analogues for Metabolic Tracing

To study the metabolic fate of this compound in vivo or in vitro, researchers often utilize isotopically labeled analogues. Deuterium (²H or D) and carbon-13 (¹³C) are common stable isotopes used for this purpose. The synthesis of these labeled compounds follows similar principles to the unlabeled synthesis, but starts with isotopically labeled precursors.

For deuteration, one method involves treating an organic compound with heavy water (D₂O) under high temperature and pressure. google.com Another approach is to use a deuterated solvent in the presence of an acid catalyst. google.com A straightforward, three-step method has been described for the synthesis of a deuterated analog of 2-arachidonoylglycerol (B1664049) (2-AG), which involves protection of deuterated glycerol, acylation with arachidonic acid, and subsequent deprotection. jove.com This robust methodology could be adapted for the synthesis of deuterated this compound by using deuterated ethanolamine or hexanoic acid.

Mixed isotope labeling strategies, where a 1:1 mixture of natural abundance and uniformly carbon-13 labeled precursors are used, can help to elucidate the biosynthetic origins of N-acylethanolamines. acs.org This technique has been applied to study the biogenesis of various N-acylethanolamine homologues in the nematode Caenorhabditis elegans. acs.org

The synthesis of radiolabeled analogues, for example with fluorine-18 (B77423) (¹⁸F) for use in positron emission tomography (PET), has been developed for other N-acylethanolamines. acs.org This typically involves the synthesis of a suitable precursor that can then be radiolabeled in the final step. acs.org

Design and Synthesis of this compound Probes and Activity-Based Probes

To investigate the interactions of this compound with its biological targets, such as enzymes and receptors, researchers design and synthesize specialized chemical probes. These probes are often analogues of the parent molecule that have been modified to include a reporter tag (like a fluorophore or biotin) or a reactive group for covalent labeling.

Activity-based probes (ABPs) are a powerful class of chemical probes that covalently and irreversibly bind to the active site of an enzyme. stanford.edufrontiersin.org An ABP typically consists of a reactive "warhead" that forms a covalent bond with an active site residue, a recognition element that directs the probe to the target enzyme, and a reporter tag for detection. stanford.edu

The design of ABPs for enzymes that metabolize N-acylethanolamines, such as fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA), has been an active area of research. researchgate.net These probes are valuable tools for studying the activity and function of these enzymes in complex biological systems and for screening for potent and selective inhibitors. stanford.edu While specific probes for this compound have not been extensively detailed, the principles used to design probes for other N-acylethanolamines can be applied. This would involve synthesizing an this compound analogue with a suitable reactive group, such as an epoxide or a vinyl sulfone, and a reporter tag. stanford.edu

Analytical Methodologies for N 2 Hydroxyethyl Hexanamide Quantification in Research Samples

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the sensitive and selective quantification of N-(2-Hydroxyethyl)hexanamide in complex biological matrices. nih.govnih.gov This powerful technique combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation power of mass spectrometry. chromatographyonline.com

Sample Preparation Techniques from Biological Matrices (e.g., tissue homogenates, cell lysates)

Effective sample preparation is a critical first step to ensure accurate and reliable LC-MS/MS analysis by removing interfering substances from complex biological samples like tissue homogenates and cell lysates. rsc.org Common techniques include:

Protein Precipitation: This simple and rapid method involves adding an organic solvent, such as acetonitrile (B52724) or methanol (B129727), to the sample to precipitate proteins, which are then removed by centrifugation.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. This technique is effective in removing salts and other highly polar or non-polar interferences.

Solid-Phase Extraction (SPE): SPE is a highly selective and versatile technique that uses a solid sorbent to retain the analyte of interest while allowing impurities to pass through. The choice of sorbent (e.g., C18, ion-exchange) depends on the physicochemical properties of this compound and the sample matrix.

Chromatographic Separation Parameters

The chromatographic separation of this compound is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). metabolomexchange.orgrsc.org Key parameters that are optimized for efficient separation include:

Column: A C18 column is commonly used for the separation of moderately polar compounds like this compound. metabolomexchange.org

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with a formic acid or acetic acid additive to improve peak shape and ionization) and an organic solvent like acetonitrile or methanol is frequently employed. metabolomexchange.orgsielc.com

Flow Rate: The flow rate is optimized to achieve good separation within a reasonable analysis time. rsc.org

Column Temperature: Maintaining a constant column temperature helps ensure reproducible retention times. metabolomexchange.org

Table 1: Example Chromatographic Conditions for this compound Analysis

| Parameter | Condition | Source |

| Column | Hypersil GOLD C18 (100 x 2.1 mm, 1.9 µm) | metabolomexchange.org |

| Mobile Phase A | Water with 0.1% Formic Acid | metabolomexchange.org |

| Mobile Phase B | Methanol with 0.1% Formic Acid | metabolomexchange.org |

| Gradient | A time-programmed gradient from low to high organic phase concentration. | metabolomexchange.org |

| Flow Rate | 0.350 mL/min | metabolomexchange.org |

| Column Temperature | 40 °C | metabolomexchange.org |

Mass Spectrometry Detection and Quantification Strategies

Following chromatographic separation, this compound is detected and quantified by a tandem mass spectrometer. nih.govnih.gov

Ionization: Electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound, typically operating in positive ion mode. metabolomexchange.org

Detection Mode: Selected Reaction Monitoring (SRM) is a highly selective and sensitive detection mode used for quantification. nih.gov In SRM, the first quadrupole selects the precursor ion (the protonated molecule of this compound), which is then fragmented in the collision cell. The second quadrupole then selects a specific product ion for detection. This process significantly reduces background noise and increases specificity.

Quantification: Quantification is typically performed using an internal standard, a structurally similar compound added to the sample at a known concentration. By comparing the peak area ratio of the analyte to the internal standard, precise quantification can be achieved, correcting for variations in sample preparation and instrument response.

Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Gas chromatography-mass spectrometry (GC-MS) offers an alternative approach for the analysis of this compound. chemsociety.org.ng However, due to the compound's polarity and relatively low volatility, derivatization is often necessary to improve its chromatographic behavior and thermal stability. mdpi.com

The derivatization process converts the polar hydroxyl and amide groups into less polar, more volatile derivatives. mdpi.com Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents. Following derivatization, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer for detection and quantification. chem-agilent.com GC-MS can provide high chromatographic resolution and sensitive detection, particularly when operated in selected ion monitoring (SIM) mode. wisdomlib.org

Immunological Assays (e.g., ELISA) for this compound Detection in Research

Immunological assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are powerful tools for the high-throughput detection and quantification of specific molecules, including this compound, in biological samples. nih.govquanterix.com These assays are based on the highly specific binding interaction between an antibody and its target antigen. quanterix.com

The development of an ELISA for this compound would involve:

Antibody Production: Generating monoclonal or polyclonal antibodies that specifically recognize and bind to this compound. This is a critical and often challenging step.

Assay Format: A competitive ELISA format is commonly used for small molecules. In this setup, the sample containing this compound competes with a labeled version of the compound for binding to a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.

Detection: The signal is typically generated by an enzyme conjugated to a secondary antibody, which catalyzes a colorimetric, fluorometric, or chemiluminescent reaction. nih.gov

While potentially offering high sensitivity and throughput, the development and validation of a specific and reliable ELISA for this compound requires significant effort and is dependent on the availability of high-affinity antibodies. assaygenie.comfrontiersin.org

Spectroscopic Techniques (e.g., NMR, FT-IR) for Structure Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the unambiguous identification, structural elucidation, and purity assessment of synthesized this compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of the molecule. rsc.org The chemical shifts, splitting patterns, and integration of the signals in the NMR spectrum allow for the precise assignment of each proton and carbon atom in the this compound molecule, confirming its identity. rsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. mdpi.comresearchgate.net The FT-IR spectrum of this compound would show characteristic absorption bands for the N-H and C=O stretching of the amide group, as well as the O-H stretching of the hydroxyl group. mdpi.comnist.gov

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features | Source |

| ¹H NMR | Signals corresponding to the protons of the hexanoyl chain, the ethyl group, and the hydroxyl group, with specific chemical shifts and coupling patterns. | rsc.org |

| ¹³C NMR | Signals for each unique carbon atom, including the carbonyl carbon of the amide, and the carbons of the alkyl chain and the hydroxyethyl (B10761427) group. | rsc.org |

| FT-IR | Characteristic absorption bands for N-H stretch, C=O stretch (amide I), N-H bend (amide II), and O-H stretch. | mdpi.comresearchgate.net |

These spectroscopic methods are crucial for verifying the successful synthesis of this compound and for determining its purity before its use in further research applications. researchgate.netresearchgate.net

Microdialysis and In Vivo Sampling Techniques for Dynamic Monitoring

The dynamic monitoring of endogenous molecules in their native biological environment is crucial for understanding their physiological and pathological roles. For N-acylethanolamines (NAEs), including this compound, in vivo microdialysis has emerged as a powerful, though challenging, technique for continuous sampling of their unbound concentrations in the extracellular fluid of various tissues. acs.orgnih.gov This minimally invasive method allows for the collection of analytes from the interstitial space, providing a near real-time window into the biochemical processes occurring within a specific tissue. acs.orgnih.gov

The principle of microdialysis involves the implantation of a small, semi-permeable probe into the target tissue. nih.gov This probe is continuously perfused with a physiological solution (perfusate). As the perfusate flows through the probe, endogenous substances present in the extracellular fluid diffuse across the membrane and into the perfusate, driven by the concentration gradient. The collected fluid, known as the dialysate, can then be analyzed to determine the concentration of the target analytes. nih.gov

A significant challenge in the microdialysis of lipophilic compounds like this compound and other NAEs is their tendency to adsorb to the surfaces of the microdialysis probe and tubing, which can lead to low recovery rates and underestimation of their true extracellular concentrations. acs.org Researchers have employed various strategies to mitigate this issue, such as modifying the perfusate composition or using different probe membrane materials.

Following collection, the minute concentrations of NAEs in the dialysate, typically in the picomolar to nanomolar range, necessitate highly sensitive and specific analytical techniques for accurate quantification. mdpi.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most commonly used method for this purpose, offering the required selectivity and sensitivity to measure multiple NAEs simultaneously in complex biological samples. mdpi.comnih.govresearchgate.net

Research Findings from In Vivo Microdialysis of Related N-Acylethanolamines

The table below presents representative data from a study that utilized in vivo microdialysis to measure the levels of various NAEs in the nucleus accumbens of the rat brain. This data illustrates the typical concentration ranges observed and the ability of microdialysis to detect changes in response to pharmacological stimuli.

| Compound | Basal Level in Dialysate (fmol/20 µL) | Level after Depolarization Stimulus (fmol/20 µL) |

| N-arachidonoylethanolamide (AEA) | 1.5 ± 0.2 | 4.8 ± 0.6 |

| N-palmitoylethanolamide (PEA) | 10.2 ± 1.5 | 25.1 ± 3.2 |

| N-oleoylethanolamide (OEA) | 12.5 ± 1.8 | 30.7 ± 4.1 |

| Data is illustrative and derived from studies on related N-acylethanolamines. The values represent the mean ± standard error of the mean. |

These findings demonstrate that in vivo microdialysis, coupled with sensitive analytical methods like LC-MS/MS, is capable of measuring the basal extracellular concentrations of NAEs and tracking their dynamic release. acs.org For instance, the significant increase in NAE levels following a depolarization stimulus highlights the technique's utility in studying the neurochemical responses to various physiological and pharmacological challenges. acs.org

Future Directions and Emerging Research Avenues for N 2 Hydroxyethyl Hexanamide

Systems Biology Approaches to N-(2-Hydroxyethyl)hexanamide Signaling Networks

Understanding the full impact of this compound requires a shift towards systems biology, which analyzes the complex interactions within biological systems. researchgate.net This approach moves beyond single-pathway analysis to embrace the interconnectedness of cellular processes. For this compound and other NAEs, this involves integrating multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—to build comprehensive models of their signaling networks.

A significant area for this approach is in the context of host-microbiome interactions. mdpi.com Recent studies have utilized metagenomic and metatranscriptomic sequencing to analyze how the gut metabolome, including NAEs, influences microbial communities. mit.edunih.gov For instance, research has shown that NAEs, as a class, can shift the gut microbiota towards a composition resembling that seen in Inflammatory Bowel Disease (IBD). nih.govbroadinstitute.org Future work will likely apply these systems-level analyses to pinpoint the specific effects of this compound within these complex ecosystems. This could involve using techniques like flux balance analysis to create metabolic models that simulate the interactions between host cells and gut microbes, predicting how dietary or host-derived this compound alters the metabolic output of the entire system. d-nb.info

Furthermore, advanced proteomic strategies, such as proximity labeling coupled with membrane editing, could be adapted to map the protein interaction networks surrounding the enzymes responsible for this compound synthesis and degradation. biorxiv.org By understanding the complete network of proteins that interact with this lipid's metabolic machinery, researchers can uncover previously unknown regulatory mechanisms and functional roles. biorxiv.org

Advanced Imaging Techniques for Spatiotemporal Localization

Visualizing where and when this compound is present and active within cells and tissues is critical to understanding its function. Advanced imaging techniques are emerging as powerful tools to achieve this spatiotemporal resolution. While traditional methods like immunohistochemistry have been useful, they are often limited by resolution and potential artifacts. mdpi.com

Newer, more sophisticated methods offer greater promise. These include:

Positron Emission Tomography (PET): The development of radiolabeled probes, such as N-(16-18F-fluorohexadecanoyl)ethanolamine (18F-FHEA), allows for noninvasive imaging of NAE metabolism in the living brain. acs.org This approach could be adapted to create specific PET tracers for enzymes that metabolize this compound, enabling the mapping of its activity in various neurological conditions. acs.org

Advanced Volumetric Imaging: Techniques like the immuno-active clearing technique (iACT) use zwitterionic detergents to enhance tissue permeability, allowing for deep-tissue immunolabeling of large brain volumes. nih.gov This could be used to create detailed 3D maps of the enzymes involved in this compound metabolism, revealing their distribution within complex neural circuits. nih.gov

Specialized Fluorescent Probes: The design of novel fluorescent probes that specifically bind to NAE-metabolizing enzymes, such as the N-acylethanolamine-hydrolyzing acid amidase (NAAA), enables real-time visualization of enzyme activity within specific cellular compartments like lysosomes. acs.org Future efforts will likely focus on developing probes with high specificity for the enzymes acting on this compound itself.

Förster Resonance Energy Transfer (FRET): This technique can be used to study protein-protein interactions at very high resolution. mdpi.com It could be employed to investigate the interactions between NAE-metabolizing enzymes and their regulatory partners directly within living cells. mdpi.com

| Technique | Principle | Primary Application for NAEs | Advantages | Limitations |

|---|---|---|---|---|

| PET Imaging | Detection of gamma rays from positron-emitting radionuclides. acs.org | In vivo mapping of NAE metabolism in whole organisms (e.g., brain). acs.org | Noninvasive, quantitative, high sensitivity. acs.org | Lower spatial resolution compared to microscopy, requires cyclotrons. |

| Advanced Volumetric Imaging (e.g., iACT) | Tissue clearing and enhanced immunolabeling for 3D microscopy. nih.gov | High-resolution 3D mapping of metabolic enzymes in tissues. nih.gov | Brain-wide structural analysis, detailed circuit mapping. nih.gov | Requires fixed tissue, complex sample preparation. |

| Specific Fluorescent Probes | Molecules that exhibit a change in fluorescence upon binding to a target (e.g., an enzyme). acs.org | Real-time visualization of enzyme activity in living cells. acs.org | High specificity, subcellular resolution, dynamic measurements. | Probe development can be challenging, potential for off-target effects. |

| FRET | Energy transfer between two light-sensitive molecules. mdpi.com | Studying protein-protein interactions of NAE-related enzymes. mdpi.com | Very high resolution for studying molecular interactions. mdpi.com | Target molecules must be in very close proximity (1-10 nm). mdpi.com |

Development of Optogenetic or Chemogenetic Tools for this compound Pathway Manipulation

A frontier in cellular biology is the ability to precisely control signaling pathways with external stimuli like light (optogenetics) or specific inert molecules (chemogenetics). cityu.edu.hkbio-techne.com Developing these tools for the this compound pathway would provide unprecedented control over its synthesis, signaling, and degradation, allowing researchers to establish direct causal links between its activity and cellular or behavioral outcomes.

Chemogenetics: This approach primarily uses Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), which are modified G-protein coupled receptors that respond only to synthetic ligands like Clozapine-N-Oxide (CNO). bio-techne.com Researchers could engineer cells to express DREADDs that, when activated, trigger the up- or down-regulation of genes encoding for enzymes like N-acyltransferases or FAAH/NAAA. researchgate.net This would allow for transient and cell-type-specific manipulation of this compound levels in vivo. researchgate.net For example, expressing an inhibitory DREADD (e.g., hM4Di) in a specific neuronal population could be used to silence those neurons and observe the resulting change in local this compound production. researchgate.net

Optogenetics: This technique uses light-sensitive proteins (e.g., opsins, phytochromes) to control cellular events. cityu.edu.hk One could envision creating light-activated versions of the enzymes that synthesize or degrade this compound. For instance, an N-acyltransferase could be fused to a light-sensitive protein domain, allowing researchers to trigger the synthesis of this compound in a specific subcellular location simply by shining light on it. biorxiv.orgresearchgate.net This would offer unparalleled spatial and temporal precision, making it possible to study the immediate downstream effects of a burst of this compound at a single synapse or on a specific organelle. researchgate.net

| Tool | Principle | Activator | Potential Application for this compound |

|---|---|---|---|

| Chemogenetics (DREADDs) | A genetically modified receptor is activated by a specific synthetic ligand. bio-techne.com | Synthetic small molecules (e.g., CNO, Deschloroclozapine). bio-techne.com | Temporally controlled increase or decrease of metabolic enzyme expression in specific cell types. |

| Optogenetics | A light-sensitive protein is genetically introduced to control cellular activity. cityu.edu.hk | Light of specific wavelengths (e.g., blue, red). cityu.edu.hk | High-precision spatiotemporal control of this compound synthesis or degradation at the subcellular level. |

Computational Modeling and In Silico Predictions of this compound Interactions

Computational, or in silico, methods are becoming indispensable for prioritizing experiments and interpreting complex biological data. researchgate.net These approaches use computer simulations and algorithms to predict molecular interactions and biological activities. mdpi.comnih.gov For this compound, computational modeling can provide critical insights into its behavior and guide the development of new therapeutic agents.

Key in silico approaches include:

Molecular Docking and Simulation: These methods predict how a ligand like this compound fits into the binding site of a protein, such as a receptor or a metabolic enzyme. nottingham.ac.uk By modeling the intermolecular interactions, researchers can predict binding affinity and understand the structural basis for its biological activity. This can be used to screen virtual libraries of compounds to find more potent inhibitors or activators of its target proteins. nih.govnottingham.ac.uk

Quantitative Structure-Activity Relationship (QSAR): QSAR models build a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This can be used to predict the activity of novel, unsynthesized analogues of this compound, accelerating the drug discovery process.

Prediction of Physicochemical Properties: Computational tools can accurately predict various properties of molecules. For example, the predicted collision cross-section (CCS) values for this compound adducts can aid in its identification in complex samples using ion mobility-mass spectrometry. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 160.13321 | 138.1 |

| [M+Na]+ | 182.11515 | 143.3 |

| [M-H]- | 158.11865 | 136.6 |

Data sourced from PubChemLite. uni.lu

Exploration of this compound Role in Microbiome-Host Interactions

One of the most exciting emerging areas is the investigation of NAEs, including this compound, in the context of the gut microbiome. The gut microbiota is a complex community of microorganisms that profoundly influences host health and disease. nih.gov Recent research has uncovered a dynamic, bidirectional relationship between host-derived lipids and gut bacteria. mdpi.com

Landmark studies have shown that NAEs, which are elevated in the stool of IBD patients, can directly alter the growth of gut bacteria. nih.govnih.gov These lipids stimulate the growth of bacterial species that are overrepresented in IBD (e.g., Escherichia coli) while inhibiting the growth of species that are typically depleted (e.g., Bacteroides cellulosilyticus). broadinstitute.orgnih.gov Treating stool samples from healthy donors with NAEs was found to shift the microbial community towards an IBD-like state, characterized by an expansion of Proteobacteria and a decline in Bacteroidetes. broadinstitute.orgnih.gov

The mechanism appears to involve the bacterial respiratory chain, which is important for the metabolism of NAEs. nih.govbroadinstitute.org Bacteria can metabolize these lipids, likely liberating the constituent long-chain fatty acids and ethanolamine (B43304) for use as nutrients. frontierspartnerships.org This research not only identifies NAEs as key signaling molecules in microbiome-host crosstalk but also suggests they could serve as biomarkers for IBD severity. mit.edu

Future research will focus on the specific role of this compound within this complex interplay. A particularly innovative future direction is the possibility of engineering gut bacteria to synthesize specific NAEs, which could serve as a novel therapeutic strategy for diseases driven by aberrant lipid signaling, such as obesity and IBD. frontierspartnerships.org

| Bacterial Taxa | Observed Effect of NAEs | Relevance to IBD |

|---|---|---|

| Proteobacteria (Phylum) | Enhanced growth / bloom. broadinstitute.orgnih.gov | This phylum is often expanded in IBD. nih.gov |

| Bacteroidetes (Phylum) | Decline in abundance. broadinstitute.orgnih.gov | This phylum is often depleted in IBD. |

| Escherichia coli | Enhanced growth. nih.gov | Species often overrepresented in IBD. nih.gov |

| Bacteroides cellulosilyticus | Inhibited growth. nih.gov | Taxa often depleted in IBD. nih.gov |

Q & A

Q. Table 1. Key Spectral Benchmarks for this compound

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 2.2 (t, J=7.5 Hz, 2H), δ 3.5 (m, 2H) | |

| IR | 1650 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H/O-H) | |

| HRMS (ESI+) | [M+H]⁺ = 174.1125 (C₈H₁₇NO₂) |

Q. Table 2. Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DMF | +15% vs. H₂O |

| Temperature | 25°C (amide formation) | +20% vs. 50°C |

| Coupling Agent | EDC/HOBt (1:1 molar) | +30% vs. DCC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.